molecular formula C18H18O3 B14308384 4-(3-Oxo-5-phenylpentyl)benzoic acid CAS No. 111991-27-6

4-(3-Oxo-5-phenylpentyl)benzoic acid

Cat. No.: B14308384
CAS No.: 111991-27-6
M. Wt: 282.3 g/mol
InChI Key: FTTIGVAPEJZJCJ-UHFFFAOYSA-N
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Description

4-(3-Oxo-5-phenylpentyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-oxo-5-phenylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-5-phenylpentyl)benzoic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpentyl group, followed by oxidation to form the ketone

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(3-Oxo-5-phenylpentyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-5-phenylpentyl)benzoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can undergo conjugation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Benzophenone: Shares the phenyl ketone structure but lacks the benzoic acid moiety.

    Phenylacetic acid: Contains a phenyl group and a carboxylic acid but lacks the ketone group.

    Benzyl benzoate: Contains both benzene and benzoic acid moieties but in a different structural arrangement.

Uniqueness: 4-(3-Oxo-5-phenylpentyl)benzoic acid is unique due to its combined structural features of a ketone, phenyl group, and benzoic acid

Properties

CAS No.

111991-27-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-(3-oxo-5-phenylpentyl)benzoic acid

InChI

InChI=1S/C18H18O3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-7,10-11H,8-9,12-13H2,(H,20,21)

InChI Key

FTTIGVAPEJZJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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